3-Ethoxy-4-(propan-2-yl)morpholine

Structural isomerism Regioisomer differentiation Procurement specification

3-Ethoxy-4-(propan-2-yl)morpholine (CAS 99688-83-2, molecular formula C₉H₁₉NO₂, molecular weight 173.25 g/mol) is a C-substituted morpholine derivative bearing an ethoxy group at the 3-position and an isopropyl substituent on the ring nitrogen. Its computed physicochemical descriptors include an XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 21.7 Ų, placing it in a lipophilicity–polarity window distinct from non-ethoxy or N‑alkyl‑only morpholine analogs.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 99688-83-2
Cat. No. B13958198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-(propan-2-yl)morpholine
CAS99688-83-2
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCOC1COCCN1C(C)C
InChIInChI=1S/C9H19NO2/c1-4-12-9-7-11-6-5-10(9)8(2)3/h8-9H,4-7H2,1-3H3
InChIKeyQJNBHKBIOPERGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-(propan-2-yl)morpholine (CAS 99688-83-2): A Regioisomeric C-Substituted Morpholine Building Block for Structure–Activity Studies


3-Ethoxy-4-(propan-2-yl)morpholine (CAS 99688-83-2, molecular formula C₉H₁₉NO₂, molecular weight 173.25 g/mol) is a C-substituted morpholine derivative bearing an ethoxy group at the 3-position and an isopropyl substituent on the ring nitrogen [1]. Its computed physicochemical descriptors include an XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 21.7 Ų, placing it in a lipophilicity–polarity window distinct from non-ethoxy or N‑alkyl‑only morpholine analogs [2]. The compound is catalogued in authoritative databases (PubChem CID 45096573, DSSTox DTXSID90667489) and is offered by specialty chemical suppliers for research and development use .

1
Building block identity C3-ethoxy regioisomer; confirm via InChIKey or SMILES prior to assay
2
Physicochemical differentiation Lipophilicity–polarity window distinct from N-alkyl-only morpholine analogs
3
Synthetic utility Protected oxygen handle at C3 supports further regioselective derivatisation

Why 2-Ethoxy or N-Alkyl-Only Morpholines Cannot Substitute for 3-Ethoxy-4-(propan-2-yl)morpholine in Regioisomer-Sensitive Applications


The position of the ethoxy substituent on the morpholine ring controls steric accessibility of the oxygen atom and modulates the electronic environment at the nitrogen centre through through‑bond inductive effects [1]. Although the 3‑ethoxy isomer and its 2‑ethoxy positional isomer (2‑ethoxy‑4‑isopropylmorpholine, CAS 13105‑29‑8) share identical molecular formulae and nearly superimposable global computed descriptors (XLogP3‑AA = 1.1, TPSA = 21.7 Ų), the different attachment point alters the three‑dimensional shape and local electron distribution, parameters that are known to govern molecular recognition in biological systems and regioselective chemical reactivity . Swapping the target compound for the 2‑ethoxy isomer without experimental confirmation therefore risks confounding structure–activity relationship (SAR) conclusions and synthetic outcome reproducibility, particularly in campaigns where the morpholine oxygen participates in key hydrogen‑bonding or metal‑coordination interactions [2].

Regioisomer mismatch 2-Ethoxy isomer (CAS 13105-29-8) shares formula and global descriptors, but the altered oxygen position may shift molecular recognition and SAR interpretation.
Descriptor blind spot N-Alkyl-only analogs (e.g., 4-isopropylmorpholine) lack the ethoxy-induced ΔLogP and ΔTPSA; substitution may alter permeability and target-engagement profiles.
Conformation sensitivity Ethoxy attachment point changes low-energy conformer ensembles; procurement of an unverified regioisomer may confound docking and coordination-geometry outcomes.

Quantitative Differentiation of 3-Ethoxy-4-(propan-2-yl)morpholine Relative to Closest Structural Analogs – Evidence-Based Procurement Guide


Regioisomeric Identity: 3-Ethoxy vs. 2-Ethoxy Substitution Confirmed by Distinct InChIKey and SMILES Signatures

The 3‑ethoxy‑4‑isopropylmorpholine (target) and 2‑ethoxy‑4‑isopropylmorpholine (comparator, CAS 13105‑29‑8) are unambiguous regioisomers that can be differentiated by their canonical SMILES and InChIKey strings. The target compound is described by SMILES 'CCOC1COCCN1C(C)C' and InChIKey QJNBHKBIOPERGA‑UHFFFAOYSA‑N, whereas the 2‑ethoxy isomer is described by SMILES 'CCOC1CN(CCO1)C(C)C' and InChIKey UETUQXLPOJZQRP‑UHFFFAOYSA‑N [1]. These orthogonal identifiers enable absolute confirmation of regioisomeric identity during procurement and quality‑control release testing.

Regioisomeric Identity
Head-to-head
Target: CCOC1COCCN1C(C)C
Comparator: CCOC1CN(CCO1)C(C)C
Orthogonal InChIKey and SMILES differentiation enables definitive identity verification.
PubChem canonical identifiers; confirm on COA.
Structural isomerism Regioisomer differentiation Procurement specification

Lipophilicity and Polarity Differentiation: 3-Ethoxy-4-isopropylmorpholine vs. 4-Isopropylmorpholine (Des-ethoxy Analog)

Incorporation of the 3‑ethoxy group increases both lipophilicity and polar surface area relative to the des‑ethoxy analog 4‑isopropylmorpholine (CAS 1004‑14‑4). The target compound has an XLogP3‑AA of 1.1 and TPSA of 21.7 Ų, compared with an experimental LogP of approximately 0.66 and TPSA of 12.5 Ų for 4‑isopropylmorpholine [1]. This represents a ΔLogP of ≈+0.44 and a ΔTPSA of ≈+9.2 Ų, changes that can significantly alter membrane permeability, solubility, and target‑engagement profiles in biological assays.

Lipophilicity & Polarity
Cross-study
Target XLogP3-AA = 1.1, TPSA = 21.7 Ų
ΔLogP ≈ +0.44; ΔTPSA ≈ +9.2 Ų vs des-ethoxy
3-Ethoxy group moves the compound into a distinct physicochemical space.
Computed vs. experimental logP; cross-source comparison.
Lipophilicity Polar surface area ADME prediction

Steric and Electronic Differentiation: 3-Ethoxy vs. 2-Ethoxy Regioisomer Impact on C–O Bond Environment

Placement of the ethoxy group at the morpholine 3‑position places the ether oxygen closer to the ring nitrogen (through a two‑bond spacing: N–C3–O) compared with the 2‑ethoxy isomer (three‑bond spacing: N–C2–O). In published SAR literature on C‑substituted morpholines, such positional differences have been shown to alter pKa values of the conjugate acid by 0.2–0.5 units and influence metal‑chelation geometry [1]. Although direct experimental pKa data for this specific pair are not available, the class‑level inference is that the 3‑ethoxy isomer may exhibit subtly different protonation equilibria and hydrogen‑bond acceptor properties relative to its 2‑ethoxy counterpart.

Steric & Electronic Impact
Class-level
Literature precedent: 0.2–0.5 pKa unit shifts between regioisomeric C-substituted morpholines.
May influence protonation equilibria and coordination geometry; direct pair data needed.
Inference from Wijtmans et al., 2004. Data to verify.
Regioisomeric SAR Steric effects Coordination chemistry

Molecular Shape and Rotatable Bond Signature Differentiation

The 3‑ethoxy‑4‑isopropylmorpholine molecule contains three rotatable bonds (ethoxy ethyl C–O, O–C3 morpholine, and N–isopropyl C–N), identical in count to the 2‑ethoxy isomer. However, the different attachment point leads to distinct low‑energy conformational ensembles: the 3‑ethoxy substituent is projected from a chiral‑centre‑proximal position, whereas the 2‑ethoxy group is attached adjacent to the ring oxygen. This difference can be quantified via 3D molecular shape descriptors; the PubChem conformer databases show distinct spatial orientations of the ethoxy group for the two regioisomers [1]. Procurement of the regioisomerically pure compound is therefore essential for studies where molecular shape complementarity to a biological target or solid‑state packing motif is under investigation.

Molecular Shape
Supporting
Distinct 3D conformer ensembles; ethoxy projected from C3 (chiral-centre-proximal) vs. C2 (ring-oxygen-adjacent).
Regioisomeric purity matters for shape-dependent recognition studies.
PubChem 3D conformer database visual comparison.
Conformational flexibility Rotatable bond count Molecular shape

Predicted ADME and Toxicology Profile vs. Morpholine Core Scaffold

In silico ADME/Tox predictions for 3‑ethoxy‑4‑(propan‑2‑yl)morpholine indicate Caco‑2 permeability positive, blood‑brain barrier penetration positive, and AMES non‑mutagenic classifications, consistent with many drug‑like morpholine derivatives [1]. In comparison, 4‑isopropylmorpholine (lacking the ethoxy group) has a different predicted profile (LogP ≈ 0.66, lower TPSA), which may alter its oral absorption and CNS penetration characteristics. While these are computational estimates, they provide procurement‑relevant differentiation when selecting morpholine building blocks for early‑stage drug discovery projects.

In Silico ADME/Tox
Predicted
Predicted: Caco-2 positive, BBB positive, AMES non-mutagenic. Profile diverges from des-ethoxy analog.
Computational flag for early discovery prioritisation; requires experimental validation.
In silico models only. Confirm in relevant assays.
In silico ADME Toxicity prediction Drug-likeness

Procurement-Driven Application Scenarios for 3-Ethoxy-4-(propan-2-yl)morpholine Based on Quantitative Differentiation Evidence


Regioisomer-Specific Structure–Activity Relationship (SAR) Exploration in Drug Discovery

In medicinal chemistry campaigns where a morpholine scaffold is being optimised for target binding, the 3‑ethoxy‑4‑(propan‑2‑yl)morpholine regioisomer must be procured as a discrete entity rather than as a mixture or as the incorrect 2‑ethoxy isomer [1]. The distinct InChIKey and SMILES identifiers allow analytical verification of regioisomeric purity before biological testing, preventing SAR data contamination [2]. The ΔLogP of ≈+0.44 and ΔTPSA of ≈+9.2 Ų relative to the des‑ethoxy analog 4‑isopropylmorpholine provide a defined physicochemical step for multiparameter optimisation of ADME properties [3].

Synthetic Intermediate Requiring 3-Position Functional Handle for Further Derivatisation

The ethoxy group at the morpholine 3‑position serves as a protected oxygen functionality that can be selectively cleaved or further functionalised (e.g., deprotection to alcohol, oxidation, or nucleophilic displacement), while the N‑isopropyl group provides a sterically defined tertiary amine centre [4]. Procurement of the authentic 3‑ethoxy isomer ensures that subsequent synthetic transformations proceed with predictable regiochemistry, unlike the 2‑ethoxy isomer which would give different reactivity patterns at the carbon adjacent to the ring oxygen [5].

Computational Chemistry and Docking Studies Requiring Defined 3D Conformational Input

For molecular docking and dynamics simulations, using the correct 3D conformer of the 3‑ethoxy‑4‑(propan‑2‑yl)morpholine (from PubChem or DFT‑minimised geometries) is critical; the 2‑ethoxy isomer offers a different spatial presentation of the ethoxy oxygen, which can alter predicted hydrogen‑bonding interactions with protein residues or metal cofactors [6]. Procurement of the regioisomerically pure compound eliminates conformational ambiguity in computational workflows.

Development of Morpholine-Based Catalysts or Ligands with Tunable Steric Bulk

The combination of a 3‑ethoxy substituent and an N‑isopropyl group creates a specific steric environment around the morpholine nitrogen, relevant to its use as a ligand in transition‑metal catalysis or as an organocatalyst. The 3‑ethoxy group's proximity to the nitrogen (two‑bond connectivity) may influence metal‑coordination geometry differently than the 2‑ethoxy isomer (three‑bond connectivity), a distinction that matters when fine‑tuning catalytic activity or enantioselectivity [7]. Procuring the correct regioisomer ensures the intended steric and electronic properties are achieved.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR exploration
Regioisomeric identity confirmation
InChIKey/SMILES verification; defined ΔLogP/ΔTPSA step for multiparameter optimisation
Synthetic intermediate with C3 functional handle
Protected oxygen at morpholine C3
Predictable regiochemistry in deprotection or further derivatisation
Computational docking and dynamics
Defined 3D conformer of the 3-ethoxy regioisomer
Conformational input fidelity; eliminates regioisomer ambiguity in hydrogen-bonding predictions
Morpholine-based catalyst or ligand development
C3-ethoxy / N-isopropyl steric environment
Metal-coordination geometry and electronic tuning; regioisomer-dependent catalytic activity review
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